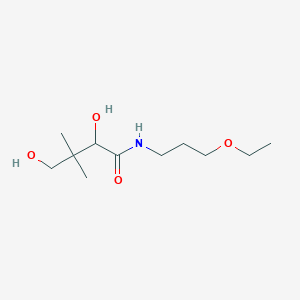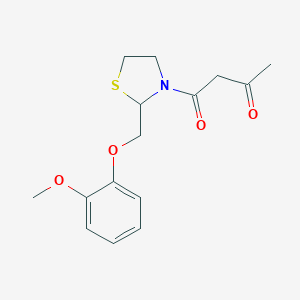
3-(1,3-Dioxobutyl)-2-((2-methoxyphenoxy)methyl)thiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Dioxobutyl)-2-((2-methoxyphenoxy)methyl)thiazolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMBT and is a thiazolidine derivative that has a unique structure and properties.
作用机制
The mechanism of action of DMBT is not fully understood. However, it is believed that DMBT exerts its effects through the modulation of various signaling pathways in the body. For example, DMBT has been shown to inhibit the activity of NF-κB, which is a transcription factor that plays a crucial role in inflammation and cancer. DMBT has also been shown to activate the AMPK pathway, which is a key regulator of energy metabolism.
生化和生理效应
DMBT has been shown to have various biochemical and physiological effects in the body. For example, DMBT has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. DMBT has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, DMBT has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
The advantages of using DMBT in lab experiments are its unique structure and properties, which make it a versatile compound for various applications. Moreover, DMBT is relatively easy to synthesize and purify, making it a cost-effective option for research. However, the limitations of using DMBT in lab experiments are its low solubility in water and its potential toxicity at high concentrations. Therefore, researchers need to carefully consider the concentration and solvent used when working with DMBT.
未来方向
There are several future directions for research on DMBT. One area of research is the development of DMBT-based drugs for the treatment of various diseases such as cancer and diabetes. Another area of research is the synthesis of DMBT-based functional materials for various applications such as catalysis and energy storage. Moreover, further studies are needed to fully understand the mechanism of action of DMBT and its potential toxicity in vivo.
Conclusion
In conclusion, DMBT is a thiazolidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of DMBT involves the reaction of 2-(2-methoxyphenoxy) acetaldehyde with 3-mercaptopropionic acid in the presence of a base. DMBT has been extensively studied for its potential applications in medicine, agriculture, and material science. The mechanism of action of DMBT is not fully understood, but it is believed to modulate various signaling pathways in the body. DMBT has various biochemical and physiological effects in the body, and its advantages and limitations for lab experiments should be carefully considered. There are several future directions for research on DMBT, including the development of DMBT-based drugs and functional materials, and further studies on its mechanism of action and toxicity.
合成方法
The synthesis method of DMBT involves the reaction of 2-(2-methoxyphenoxy) acetaldehyde with 3-mercaptopropionic acid in the presence of a base. The reaction results in the formation of DMBT, which is then purified through recrystallization. The purity of the compound is confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
DMBT has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMBT has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. In agriculture, DMBT has been used as a plant growth regulator, which enhances the growth and yield of crops. In material science, DMBT has been used as a precursor for the synthesis of various functional materials such as polymers and nanoparticles.
属性
CAS 编号 |
126127-93-3 |
|---|---|
产品名称 |
3-(1,3-Dioxobutyl)-2-((2-methoxyphenoxy)methyl)thiazolidine |
分子式 |
C15H19NO4S |
分子量 |
309.4 g/mol |
IUPAC 名称 |
1-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]butane-1,3-dione |
InChI |
InChI=1S/C15H19NO4S/c1-11(17)9-14(18)16-7-8-21-15(16)10-20-13-6-4-3-5-12(13)19-2/h3-6,15H,7-10H2,1-2H3 |
InChI 键 |
FYOLSEYQFRHYTG-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC |
规范 SMILES |
CC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC |
同义词 |
1-[2-[(2-methoxyphenoxy)methyl]thiazolidin-3-yl]butane-1,3-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



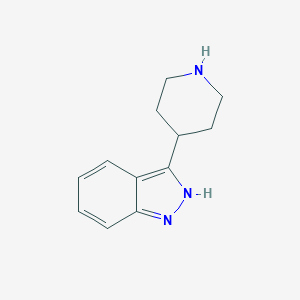

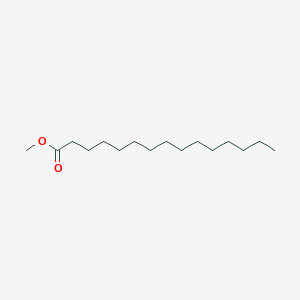
![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)
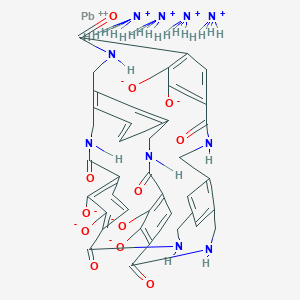
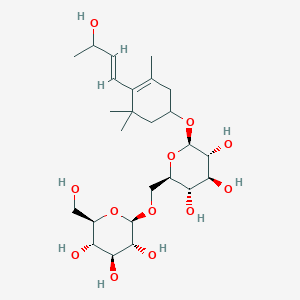
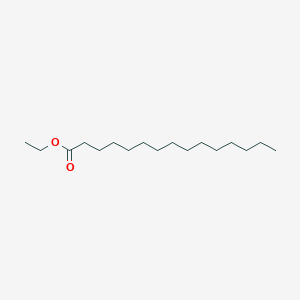
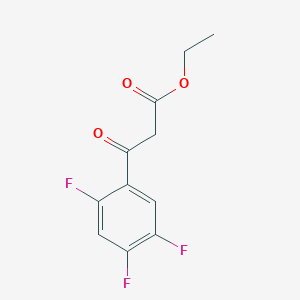
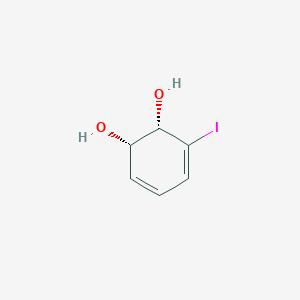

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B153920.png)
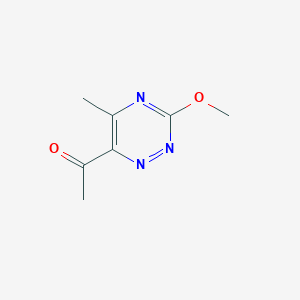
![pyrido[4,3-c]pyridazin-5(6H)-one](/img/structure/B153928.png)
